REACTION_CXSMILES
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[CH3:1][O:2][CH:3](Cl)Cl.[Br:6][C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[C:12]([O:17]C)[CH:13]=2)[CH:8]=1.Cl>ClCCl.Cl[Ti](Cl)(Cl)Cl>[Br:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13]([CH:12]=[O:17])=[C:3]([O:2][CH3:1])[CH:11]=[CH:10]2
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC2=CC=C(C=C2C=C1)OC
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Name
|
|
Quantity
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300 mL
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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4.2 mL
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Type
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reactant
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Smiles
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COC(Cl)Cl
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Name
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|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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ClCCl
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Name
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Quantity
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9.7 mL
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Type
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catalyst
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Smiles
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Cl[Ti](Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at RT over night
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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does not exceed 5° C
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Type
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CUSTOM
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Details
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The organic and aqueous phases are separated
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Type
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EXTRACTION
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Details
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the aqueous phase is extracted with dichloromethane
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Type
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WASH
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Details
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The combined organic phases are washed with saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
|
CUSTOM
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Details
|
evaporated to dryness on a rotary evaporator
|
Name
|
|
Type
|
product
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Smiles
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BrC=1C=C2C=CC(=C(C2=CC1)C=O)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |